Product packaging for (+-)-Laudanosine(Cat. No.:CAS No. 1699-51-0)

(+-)-Laudanosine

Katalognummer: B1674548
CAS-Nummer: 1699-51-0
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Discovery of Laudanosine

Laudanosine is a benzyltetrahydroisoquinoline alkaloid. wikipedia.org It was first isolated from opium in 1871. wikipedia.org Historically, the study of alkaloids from natural sources like the opium poppy (Papaver somniferum) led to the identification of numerous compounds, including laudanosine. wikipedia.orgnih.gov

Natural Occurrence and Isolation of Laudanosine

Laudanosine occurs naturally in small quantities in opium, typically around 0.1%. wikipedia.org It has also been identified in small amounts in other Papaver species, such as Papaver macrostomum. researchgate.net Isolation of laudanosine from natural sources involves techniques typically used for alkaloid extraction and purification from plant materials. (+)-Laudanosine has also been isolated from A. platyceras. biocrick.com

Laudanosine as a Metabolite of Neuromuscular Blocking Agents

Laudanosine is a known metabolite of the neuromuscular-blocking drugs atracurium (B1203153) and cisatracurium (B1209417), which are frequently employed in anesthesia and intensive care settings. researchgate.netcambridge.orgtaylorandfrancis.comnih.govcambridge.org The formation of laudanosine from these agents is a significant aspect of their metabolic pathways. researchgate.nettaylorandfrancis.comoup.comwikipedia.orgwikipedia.org

Atracurium Metabolism and Laudanosine Formation

Atracurium undergoes degradation in the body through two primary pathways: Hofmann elimination and ester hydrolysis. taylorandfrancis.comwikipedia.org Laudanosine is a major degradation product of atracurium. taylorandfrancis.com Studies have shown that each atracurium molecule can be degraded into two molecules of laudanosine. nih.gov The formation of laudanosine from atracurium occurs through processes with different rates, including a rapid process involving approximately 31% of the dose and a slower process involving the remaining 69%. nih.gov The rate of atracurium degradation and laudanosine production can be influenced by factors such as pH and temperature. wikipedia.orgoup.comoup.com In vitro studies in human plasma have shown that atracurium degradation and laudanosine formation are more rapid in plasma compared to buffer solutions at physiological pH and temperature. oup.com

Cisatracurium Metabolism and Laudanosine Formation

Cisatracurium, a stereoisomer of atracurium, also undergoes metabolism that results in the formation of laudanosine. researchgate.netcambridge.orgnih.govcambridge.orgwikipedia.orgwikipedia.org Similar to atracurium, cisatracurium is primarily metabolized via Hofmann elimination. wikipedia.orgnih.govpatsnap.comresearchgate.net This spontaneous breakdown leads to the formation of laudanosine and a monoquaternary acrylate. patsnap.com While ester hydrolysis also contributes to the metabolism of cisatracurium, Hofmann elimination is considered the key pathway for its elimination. nih.govpatsnap.com Research indicates that plasma concentrations of laudanosine generated after the administration of cisatracurium are lower than those observed after atracurium administration. researchgate.netcambridge.orgnih.govcambridge.orgwikipedia.orgnih.govresearchgate.net

Hofmann Elimination as a Primary Degradation Pathway

Hofmann elimination is a non-enzymatic chemical degradation process that is a primary pathway for the breakdown of both atracurium and cisatracurium. taylorandfrancis.comoup.comwikipedia.orgwikipedia.orgnih.govpatsnap.comresearchgate.netveteriankey.comoup.com This process involves the cleavage of a link between the central chain and the quaternary amine group, leading to the release of laudanosine and a quaternary monoacrylate. taylorandfrancis.com This reaction occurs spontaneously at physiological pH and temperature. taylorandfrancis.comwikipedia.orgpatsnap.com The design of atracurium specifically incorporated this mechanism to provide an organ-independent metabolism. wikipedia.org While ester hydrolysis also plays a role in the metabolism of atracurium and cisatracurium, Hofmann elimination is considered the major degradation pathway, particularly at physiological conditions. taylorandfrancis.comwikipedia.orgoup.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO4 B1674548 (+-)-Laudanosine CAS No. 1699-51-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871873
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1699-51-0, 20412-65-1, 2688-77-9
Record name (±)-Laudanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laudanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Laudanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Laudanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Laudanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 °C
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodological Approaches in Laudanosine Research

Analytical Techniques for Laudanosine Quantification

The accurate quantification of laudanosine in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological effects. Various analytical techniques have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Laudanosine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of substances. In the context of laudanosine research, GC-MS has been particularly useful for the detection and characterization of its metabolites in urine. researchgate.net While detailed protocols for the direct quantification of laudanosine by GC-MS are not as commonly reported as HPLC methods, the principles of GC-MS validation would apply. A typical validation would ensure the method is sensitive, and selective for laudanosine. nih.gov For instance, in a study focused on laudanosine's metabolic fate, metabolites were isolated and then derivatized to make them suitable for GC-MS analysis. researchgate.net The quantification of laudanosine itself has been performed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD), achieving a limit of detection of 6 ng/mL and a limit of quantitation of 20 ng/mL in blood. researchgate.net

A hypothetical GC-MS method for laudanosine quantification would involve extraction from the biological matrix, derivatization to increase volatility, and subsequent analysis. The mass spectrometer would be set to monitor specific fragment ions of the laudanosine derivative to ensure specificity.

Table 1: Illustrative Validation Parameters for a GC-MS Method
ParameterSpecificationFinding
Linearity RangeR² > 0.99A linear relationship between concentration and response would be established.
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1The lowest concentration at which the analyte can be accurately quantified.
Accuracy (% Recovery)85-115%The closeness of the measured value to the true value.
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly.

High-Performance Liquid Chromatography (HPLC) for Laudanosine Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantification of laudanosine in biological fluids such as plasma. nih.gov Methods have been developed using both ultraviolet (UV) and fluorescence detection, with the latter offering enhanced sensitivity.

A common approach involves reversed-phase HPLC on a C18 column. The mobile phase typically consists of a buffer and an organic solvent, such as a mixture of potassium dihydrogen phosphate (B84403) and acetonitrile (B52724). For fluorescence detection, an excitation wavelength of 240 nm and an emission wavelength of 320 nm are commonly used. nih.gov

Validation of these HPLC methods has demonstrated good linearity over a range of concentrations, with high accuracy and precision. For example, one method showed linearity for laudanosine concentrations from 25 to 6000 µg/L with a correlation coefficient (r) of 0.9984. The limit of detection for this method was 1 µg/L. nih.gov

Table 2: HPLC Methods for Laudanosine Quantification
Detection MethodColumnMobile PhaseLinearity RangeLimit of Detection (LOD)Reference
FluorescenceAgilent Eclipse Plus C180.03 mol/L dipotassium (B57713) hydrogen phosphate and acetonitrile (72:28, v/v)25 - 6000 µg/L1 µg/L nih.gov
UVNot SpecifiedNot Specified1-8 µg/mL (for Atracurium)Not specified for Laudanosine researchgate.net

Thin Layer Chromatography (TLC) Densitometry for Laudanosine Analysis

Thin Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of laudanosine. This technique involves separating the components of a mixture on a TLC plate and then measuring the density of the spots to determine the concentration of the analyte.

For the analysis of laudanosine, a mobile phase of methanol (B129727) and ethyl acetate (B1210297) (3:7, v/v) has been used with silica (B1680970) gel plates. researchgate.net Densitometric measurements are typically performed at a wavelength where the compound exhibits maximum absorption. One study reported densitometric measurements of laudanosine spots at 282 nm. researchgate.net Validation of TLC-densitometry methods demonstrates good linearity and precision. For instance, a method for a different compound showed linearity in the range of 1.00-10.00 μ g/spot with a high correlation coefficient (R²= 0.999). scispace.com

Table 3: TLC-Densitometry Method Parameters
ParameterSpecification
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseMethanol: Ethyl Acetate (3:7, v/v) researchgate.net
Detection Wavelength282 nm researchgate.net
Linearity RangeTypically in the µ g/spot range
R² Value> 0.99

Radioligand Binding Studies for Receptor Interaction Profiling

Radioligand binding studies are essential for determining the affinity of laudanosine for various receptors, which helps in understanding its pharmacological and toxicological profile. These studies have shown that laudanosine interacts with several neurotransmitter receptors.

Research has demonstrated that laudanosine has a notable affinity for opioid and GABA receptors. It competitively inhibits the binding of radiolabeled ligands to µ₁, µ₂, δ, κ₁, and κ₃ opioid receptor subtypes. Additionally, it shows an inhibitory effect at low-affinity GABA receptors. researchgate.net

Table 4: Receptor Binding Affinity (Ki) of Laudanosine
Receptor SubtypeKi (µM)Reference
Opioid µ₁2.7 researchgate.net
Opioid µ₂13 researchgate.net
Opioid δ5.5 researchgate.net
Opioid κ₁21 researchgate.net
Opioid κ₃24 researchgate.net
Low-affinity GABA10 (IC₅₀) researchgate.net

In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic and pharmacodynamic modeling is used to describe the time course of laudanosine's concentration in the body and its resulting effects.

In vitro studies often utilize liver microsomes to investigate the metabolic stability of laudanosine. unl.edunih.gov These studies help in understanding how the compound is metabolized by liver enzymes. For example, studies with isolated perfused rat liver have been conducted to assess potential hepatotoxicity. nih.gov

In vivo pharmacokinetic studies have been performed in various animal models, including rats and dogs, to determine key parameters such as elimination half-life, clearance, and volume of distribution. nih.govnih.gov In dogs, the elimination half-life of laudanosine was found to be 113 ± 24 minutes, with a clearance of 25 ± 8 ml/kg/min. nih.gov In rats, the protein binding of laudanosine was determined to be 80%, with 15-20% of the compound excreted by the kidneys. nih.gov

Table 5: In Vivo Pharmacokinetic Parameters of Laudanosine
Animal ModelElimination Half-life (t½)Clearance (CL)Protein BindingReference
Dog113 ± 24 min25 ± 8 ml/kg/minNot specified nih.gov
RatNot specifiedNot specified80% nih.gov

Preclinical Research Models in Laudanosine Studies

A variety of animal models have been instrumental in elucidating the pharmacological and toxicological properties of laudanosine. These models allow for the investigation of its effects in a whole-organism setting.

Rodent models, such as mice and rats, are frequently used to study the central nervous system effects of laudanosine, particularly its potential to induce seizures. nih.gov In these models, intravenous bolus doses of 10-20 mg/kg have been shown to cause convulsions. nih.gov

Canine models have been employed to investigate both the cardiovascular and neurological effects of laudanosine. nih.govnih.gov In anesthetized dogs, plasma concentrations of laudanosine greater than 6 µg/mL have been associated with hypotension and bradycardia, while concentrations exceeding 17 µg/mL can produce prolonged seizures. nih.gov

Rabbit models have also been utilized in laudanosine research, for instance, to study its effect on the minimum alveolar concentration (MAC) of volatile anesthetics. nih.gov These studies help to understand the potential interactions of laudanosine with other drugs used in anesthesia. A study in rabbits showed that laudanosine could increase the MAC of halothane. nih.gov

Table 6: Preclinical Models and Key Findings in Laudanosine Research
Animal ModelKey Research AreaNotable FindingsReference
Mice and RatsNeurotoxicityConvulsions at i.v. doses of 10-20 mg/kg. nih.gov nih.gov
DogsCardiovascular and NeurotoxicityHypotension and bradycardia at plasma concentrations > 6 µg/mL; seizures at > 17 µg/mL. nih.gov nih.gov
RabbitsPharmacodynamicsIncreased the minimum alveolar concentration (MAC) of halothane. nih.gov nih.gov

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular and tissue-based models are fundamental in dissecting the molecular mechanisms underlying laudanosine's pharmacological effects. These models allow for the study of direct interactions between laudanosine and specific cellular components, such as receptors and enzymes, in a controlled environment.

Radioligand binding assays have been instrumental in identifying the receptor systems with which laudanosine interacts. Studies have shown that laudanosine exhibits inhibitory effects at low-affinity GABA receptors. nih.gov It also interacts with various opioid receptor subtypes, demonstrating competitive binding at µ1, µ2, delta, kappa 1, and kappa 3 receptors. nih.gov Furthermore, research has identified interactions with nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov Conversely, studies have indicated that laudanosine does not interact with benzodiazepine (B76468) or muscarinic receptors. wikipedia.orgnih.gov

Isolated tissue preparations have also been employed to understand the physiological consequences of these receptor interactions. For instance, studies using isolated rat aorta have demonstrated that laudanosine can inhibit contractions induced by noradrenaline, suggesting an alpha1-adrenoceptor blocking activity. researchgate.net Research on isolated brainstem-spinal cord preparations from neonatal rats has shown that laudanosine induces non-respiratory excitement activity. mdpi.com These in vitro models provide crucial data on the direct cellular and tissue-level effects of laudanosine, forming the basis for understanding its systemic actions.

Animal Models for Systemic and Central Nervous System Effects

Animal models are indispensable for investigating the integrated physiological and pathological effects of laudanosine in a living organism. These models allow for the study of its pharmacokinetics, cardiovascular effects, and, most notably, its impact on the central nervous system.

Rodent Models (Mice, Rats)

Rodents, particularly mice and rats, are frequently used in laudanosine research due to their well-characterized physiology and the availability of established experimental protocols. nih.govmdpi.com In both mice and rats, intravenous administration of laudanosine has been shown to cause convulsions and hind limb extensions. wikipedia.org These pro-convulsant effects can be prevented by pretreatment with diazepam. wikipedia.org Additionally, studies in mice have demonstrated that laudanosine can produce a dose-dependent analgesic effect, which is thought to be mediated through a µ1 opioid mechanism. nih.gov

Canine Models (Dogs)

Canine models have provided significant insights into the cardiovascular and central nervous system effects of laudanosine, particularly at plasma concentrations relevant to clinical scenarios. wikipedia.org In conscious dogs, continuous infusion of laudanosine resulting in specific plasma concentrations did not lead to behavioral disturbances. wikipedia.org However, in anesthetized dogs, higher plasma concentrations of laudanosine were associated with significant cardiovascular and neurological effects. wikipedia.org

Cardiovascular and Neurological Effects of Laudanosine in Anesthetized Dogs
Laudanosine Plasma ConcentrationObserved Effect
> 6 µg/mlHypotension and bradycardia
> 10 µg/mlEpileptic EEG spiking
> 17 µg/mlProlonged seizures

Pharmacokinetic studies in dogs have also been crucial in understanding the distribution of laudanosine, including its ability to cross the blood-brain barrier and enter the cerebrospinal fluid (CSF). mdpi.com

Rabbit Models

Rabbit models have been specifically utilized to investigate the effects of laudanosine on the brain's electrical activity, especially in the context of pre-existing seizure susceptibility. researchgate.netwikipedia.org In one study, an animal model of epilepsy was induced in rabbits to examine whether clinically relevant plasma concentrations of laudanosine would exacerbate seizure activity. The results showed no significant increase in the frequency of EEG spikes or bursts in the laudanosine-treated group compared to the control group, suggesting that at these concentrations, laudanosine is unlikely to provoke seizures even in the presence of an epileptogenic focus. researchgate.net

Xenopus Laevis Oocytes for Receptor Expression and Functional Studies

The oocytes of the African clawed frog, Xenopus laevis, serve as a powerful and versatile in vitro expression system for studying the function of ion channels and receptors. This model allows for the heterologous expression of specific receptor subtypes on the oocyte's cell membrane, providing a clean and controlled system to investigate the pharmacological effects of compounds like laudanosine.

Researchers can inject mRNA encoding for specific neuronal receptors, such as nicotinic acetylcholine receptors, into the oocytes. nih.gov These oocytes then synthesize and embed these receptors into their plasma membrane. By using electrophysiological techniques, such as two-electrode voltage clamp, the functional effects of laudanosine on these specific receptors can be precisely measured. Studies have utilized this system to demonstrate that laudanosine can inhibit various subtypes of neuronal nicotinic acetylcholine receptors, including the α4β2, α3β4, and α7 subtypes. nih.gov This methodological approach is crucial for characterizing the specific receptor targets of laudanosine and understanding the molecular basis of its neurological effects.

Computational and In Silico Methodologies

While specific, widespread application of computational and in silico studies for laudanosine is not extensively documented, these methodologies offer powerful tools for understanding its chemical properties and predicting its biological interactions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity of compounds based on their chemical structure. nih.gov

One notable application of computational modeling in this area is the development of a computer simulation to model the decay of atracurium (B1203153) and the subsequent formation and disposition of laudanosine in humans. nih.gov This model helped to explain the unusual plasma concentration profile of laudanosine observed after atracurium administration. The simulation revealed that laudanosine generation occurs through both rapid and slow processes and that it disappears from the plasma in a biexponential pattern. nih.gov Such models are invaluable for understanding the pharmacokinetics of laudanosine and how factors like liver disease can alter its disposition. nih.gov As computational power and algorithms advance, these in silico approaches are likely to play an increasingly important role in elucidating the complex pharmacology of laudanosine.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of laudanosine research, molecular docking simulations are pivotal for understanding its interactions with various biological targets. Laudanosine is known to interact with several receptors, including GABA receptors, opioid receptors, and nicotinic acetylcholine receptors. wikipedia.orgresearchgate.netnih.gov

Docking studies can elucidate the specific binding modes of laudanosine within the binding sites of these receptors. For instance, at the GABA receptor, laudanosine has been shown to have an inhibitory effect, particularly at low-affinity sites. nih.govmerckmillipore.com Molecular docking could model how laudanosine fits into the binding pocket and identify the key amino acid residues involved in this interaction. Similarly, its competitive binding at various opioid receptor subtypes (μ1, μ2, δ, κ1, and κ3) can be investigated to understand the structural basis of its affinity and selectivity. nih.govmerckmillipore.com

The primary outputs of molecular docking simulations include the binding affinity, typically expressed as a scoring function or binding energy, and the predicted binding pose of the ligand. This information is crucial for rationalizing the observed biological activity and for the design of new molecules with improved or altered pharmacological profiles.

Table 1: Experimentally Determined Binding Affinities of Laudanosine for Various Receptors

Receptor SubtypeBinding Affinity (Ki in μM)Reference
Opioid μ12.7 nih.gov
Opioid μ213 nih.gov
Opioid δ5.5 nih.gov
Opioid κ121 nih.gov
Opioid κ324 nih.gov
Low-affinity GABA Receptor (IC50)10 nih.gov
High-affinity GABA Receptor (IC50)100 nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes of both the ligand and the receptor over time. fda.govnih.govnih.gov For a flexible molecule like laudanosine, understanding its conformational landscape is essential.

MD simulations can be employed to study the stability of the laudanosine-receptor complexes predicted by molecular docking. By simulating the complex in a physiologically relevant environment (e.g., solvated in water with ions), researchers can observe how the interactions evolve and whether the initial binding pose is maintained. Furthermore, these simulations can reveal allosteric effects, where binding at one site influences the conformation and function of a distant site on the receptor.

Another critical application of MD simulations is to study the conformational flexibility of laudanosine itself. The molecule can adopt various shapes, and its preferred conformation in solution versus in a receptor's binding site can differ. Understanding these conformational preferences is key to a comprehensive structure-activity relationship analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For laudanosine, QSAR models could be developed to predict the binding affinity or functional activity of its derivatives at its known targets.

The first step in a QSAR study is to generate a set of molecular descriptors for laudanosine and its analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Subsequently, a statistical model is built to correlate these descriptors with the experimentally determined biological activity.

A robust QSAR model can be a powerful predictive tool. It can be used to screen virtual libraries of compounds to identify novel structures with potentially higher affinity or improved selectivity for a specific receptor subtype. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Table 2: Key Molecular Descriptors for QSAR Studies of Laudanosine

Descriptor TypeExamples
ElectronicPartial charges, Dipole moment, HOMO/LUMO energies
StericMolecular weight, Molar volume, Surface area
HydrophobicLogP, Polar surface area
TopologicalConnectivity indices, Shape indices

Network Pharmacology Approaches for Multi-Target Analysis

Given that laudanosine interacts with multiple receptor systems, network pharmacology provides a suitable framework for analyzing its polypharmacological effects. This approach integrates data from genomics, proteomics, and pharmacology to construct networks of drug-target-disease interactions.

By analyzing the topology of the interaction network, key proteins and pathways that are significantly perturbed by laudanosine can be identified. This can provide insights into its mechanisms of action and may reveal novel therapeutic applications or potential adverse effects that are not apparent from studying its interaction with a single target in isolation.

Pharmacological and Toxicological Mechanisms of Laudanosine

Central Nervous System (CNS) Effects and Mechanisms

Laudanosine's effects on the CNS are primarily characterized by neuroexcitation, which can manifest as seizure activity. wikipedia.orgnih.govmedchemexpress.comresearchgate.net While the clinical relevance of laudanosine-induced seizures in humans at concentrations typically encountered during the use of its parent compounds is debated, its mechanisms of action in the CNS have been investigated in experimental settings. researchgate.netsci-hub.sescielo.brscielo.brlitfl.comresearchgate.net

Neuroexcitatory and Seizure-Inducing Mechanisms

The neuroexcitatory and seizure-inducing properties of laudanosine are thought to involve interactions with several components of the nervous system, including neurotransmitter receptors and cellular membrane properties. wikipedia.orgnih.govresearchgate.netnih.govresearchgate.net

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and disruptions in GABAergic signaling are implicated in seizure disorders. Laudanosine has been shown to interact with GABA receptors. wikipedia.orgnih.govresearchgate.netnih.gov

Studies have demonstrated that laudanosine exhibits inhibitory effects at low-affinity GABA receptors. Specifically, laudanosine displayed an inhibitory effect at low-affinity GABA receptors labeled by [³H]bicuculline methochloride, with an IC₅₀ value of 10 µM. nih.govmedkoo.commedchemexpress.comncats.iomedchemexpress.com

Here is a table summarizing the inhibitory effect of Laudanosine on low-affinity GABA receptors:

Receptor TypeLigand UsedIC₅₀ (µM)Reference
Low-affinity GABA[³H]bicuculline methochloride10 nih.govmedkoo.commedchemexpress.comncats.iomedchemexpress.com

In contrast to its effect on low-affinity sites, laudanosine was found to be largely ineffective at binding to high-affinity GABA receptors labeled by [³H]muscimol. The IC₅₀ value for laudanosine at high-affinity GABA receptors was reported as 100 µM, indicating a significantly lower potency compared to its action at low-affinity sites. nih.govncats.io Furthermore, laudanosine does not interact with benzodiazepine (B76468) receptors, which are also involved in modulating GABAergic neurotransmission and are targets for some anti-seizure medications. wikipedia.orgresearchgate.net

Here is a table comparing Laudanosine's interaction with high- and low-affinity GABA receptors:

GABA Receptor AffinityLigand UsedIC₅₀ (µM)Reference
High-affinity[³H]muscimol100 nih.govncats.io
Low-affinity[³H]bicuculline methochloride10 nih.govmedkoo.commedchemexpress.comncats.iomedchemexpress.com

Research suggests that laudanosine may also exert its effects by modulating lipid-protein interactions within the synaptosomal plasma membrane. researchgate.netnih.gov Studies in rat brain synaptosomal plasma membranes (SPM) have examined the effect of laudanosine on the activity of membrane-bound enzymes such as Na⁺/K⁺-stimulated ATPase. nih.gov Laudanosine demonstrated a biphasic effect on Na⁺/K⁺-stimulated ATPase activity, with maximal stimulation observed at a concentration of 10⁻⁸ M. nih.gov

Further investigation into the modulation of lipid-protein interaction by laudanosine involved analyzing the temperature dependence and cooperative behavior of Na⁺/K⁺-stimulated ATPase. nih.gov Arrhenius plots of Na⁺/K⁺-stimulated ATPase activity showed a shift in the transition temperature from 23.0 ± 1.2 °C in control SPM to 16.5 ± 0.9 °C in SPM treated with 10⁻⁸ M laudanosine (p < 0.01). nih.gov Additionally, the Hill coefficients for the allosteric inhibition of Na⁺/K⁺-stimulated ATPase by fluoride (B91410) decreased from 1.99 ± 0.22 in controls to 1.06 ± 0.11 (p < 0.001) in the presence of 10⁻⁸ M laudanosine. nih.gov These findings suggest that laudanosine may affect nerve cell function through the perturbation of the membrane lipid structure, leading to dysfunction of SPM-bound enzymes. nih.gov

Here is a table summarizing the effects of Laudanosine on Na⁺/K⁺-stimulated ATPase in rat brain synaptosomal plasma membranes:

ParameterControl SPMSPM + 10⁻⁸ M LaudanosineStatistical SignificanceReference
Transition Temperature (°C) from Arrhenius plots23.0 ± 1.216.5 ± 0.9p < 0.01 nih.gov
Hill Coefficient (Allosteric inhibition by fluoride)1.99 ± 0.221.06 ± 0.11p < 0.001 nih.gov

Beyond its interaction with GABA receptors and effects on membrane properties, laudanosine has been noted to interact with other synaptic receptors, including opioid receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgnih.govresearchgate.netnih.govncats.io Laudanosine has been shown to lower radiolabeled opioid binding at various opioid receptor subtypes (µ₁, µ₂, δ, κ₁, and κ₃) with varying Ki values. nih.govmedkoo.comncats.io It has also been reported to activate α₄β₂ nACh subtype receptors and inhibit α₇ nACh receptors in the CNS. sci-hub.se These interactions suggest a broader influence on neural signaling pathways, although the precise contribution of each interaction to laudanosine's neuroexcitatory effects requires further elucidation. nih.govresearchgate.netnih.gov

Receptor SubtypeKᵢ (µM)Reference
Opioid µ₁2.7 nih.govmedkoo.commedchemexpress.comncats.iomedchemexpress.com
Opioid µ₂13 nih.govmedkoo.comncats.io
Opioid δ5.5 nih.govmedkoo.comncats.io
Opioid κ₁21 nih.govmedkoo.comncats.io
Opioid κ₃24 nih.govmedkoo.comncats.io

Laudanosine has also been shown to have activating and inhibiting effects on nAChRs in Xenopus laevis oocytes expressing these receptors, depending on its concentration. medkoo.com

Laudanosine is a benzyltetrahydroisoquinoline alkaloid that interacts with several key neurotransmitter receptors, including GABA receptors, glycine (B1666218) receptors, opioid receptors, and nicotinic acetylcholine receptors. wikipedia.orgresearchgate.net It is also a recognized metabolite of the neuromuscular-blocking drugs atracurium (B1203153) and cisatracurium (B1209417). wikipedia.orgresearchgate.net Research into laudanosine has focused on its potential to decrease the seizure threshold and its interactions with various receptor systems. wikipedia.orgresearchgate.net

3.1.1. Toxicological Mechanisms 3.1.1.4. Comparison with Other Convulsants (e.g., Strychnine)

Laudanosine is known to decrease the seizure threshold and can induce seizures at sufficient concentrations. wikipedia.orgresearchgate.net The mechanism underlying the central nervous system (CNS) excitation produced by laudanosine differs from that of strychnine, despite previous reports suggesting a similar convulsive mechanism. researchgate.netnih.gov Strychnine, a highly toxic alkaloid, acts as an antagonist of glycine and acetylcholine receptors, primarily impacting the motor nerve fibers in the spinal cord that regulate muscle contraction. wikipedia.org Strychnine poisoning leads to muscular convulsions and ultimately death, often due to asphyxia. wikipedia.orgwikipedia.org In contrast, laudanosine has been shown to enhance excitatory transmission and neuronal excitability while blocking inhibitory GABA-mediated synaptic responses. researchgate.net Studies indicate that laudanosine's convulsive effects are not mediated through interactions with benzodiazepine or muscarinic receptors. researchgate.net

Laudanosine has demonstrated analgesic properties in animal studies. researchgate.netcambridge.orgnih.gov Its analgesic effects are associated with interactions with opioid receptors. wikipedia.orgresearchgate.netcambridge.orgnih.govnih.govresearchgate.netncats.io Laudanosine has been shown to lower the binding of radiolabeled opioids at several opioid receptor subtypes, including mu (μ) 1, mu 2, delta (δ), kappa (κ) 1, and kappa 3 receptors. nih.govncats.io

Research indicates that laudanosine acts as a competitive binder at the opioid Mu-1 receptor. ncats.iomedchemexpress.commedchemexpress.com Studies using mouse models have shown that laudanosine produces dose-dependent analgesia, which is attenuated by the administration of Mu-1 selective antagonists, suggesting that the analgesic property of laudanosine is mediated through a Mu-1 mechanism. nih.gov The reported inhibition constant (Ki) for laudanosine binding to the opioid Mu-1 receptor is 2.7 μM. ncats.iomedchemexpress.commedchemexpress.com

Opioid Receptor SubtypeInhibition Constant (Ki, μM)
Mu-12.7
Mu-213
Delta (δ)5.5
Kappa-1 (κ1)21
Kappa-3 (κ3)24

Beyond the Mu-1 receptor, laudanosine also interacts with Mu-2, Delta, Kappa-1, and Kappa-3 opioid receptors. nih.govncats.io Laudanosine has been found to lower radiolabeled opioid binding at these receptor subtypes with reported Ki values of 13 μM for Mu-2, 5.5 μM for Delta, 21 μM for Kappa-1, and 24 μM for Kappa-3 receptors. nih.govncats.io Saturation studies conducted at Mu-1, Mu-2, Delta, and Kappa-3 sites in the presence of laudanosine revealed competitive interactions, characterized by increases in apparent Kd values without significant changes in the maximal number of binding sites. nih.gov Evidence also suggests potential Mu-2 activity contributing to analgesia when laudanosine is administered intrathecally. nih.gov

Studies have observed cross-tolerance between laudanosine and morphine. nih.gov This phenomenon suggests that prior exposure to one compound can reduce the effect of the other, indicating a shared or overlapping mechanism of action, at least in part, involving the opioid system. nih.govnih.gov

Laudanosine is known to interact with nicotinic acetylcholine receptors (nAChRs). wikipedia.orgresearchgate.netcambridge.orgnih.govresearchgate.netncats.ionih.gov These interactions have been a subject of interest due to the potential influence of laudanosine on neuronal signaling.

Laudanosine has been shown to interact with several neuronal nAChR subtypes, including α4β2, α3β4, α3α5β4, and α7 receptors, inhibiting them in the micromolar range. researchgate.netnih.gov The inhibition is characterized as rapid and readily reversible. nih.gov Laudanosine exhibits a dual mode of action at these receptors: it competes with acetylcholine for binding sites and also blocks the ionic pore through steric hindrance. nih.gov At lower concentrations, laudanosine is capable of activating both α4β2 and α3β4 receptors. cambridge.orgresearchgate.netnih.gov Conversely, at higher concentrations, laudanosine has been found to inhibit central α4β2 receptors and ganglionic α3β4 receptors. cambridge.org

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Dual Mode of Action: Competitive Antagonism and Ionic Pore Blockade

Research indicates that laudanosine can interact with neuronal nicotinic acetylcholine receptors (nAChRs) through a dual mode of action. It acts as a competitive antagonist by competing with acetylcholine for binding sites on the receptor. nih.gov Additionally, laudanosine can block the ionic pore of the receptor through steric hindrance. nih.gov Studies on human neuronal nicotinic receptors (α4β2, α3β4, α3α5β4, and α7) expressed in Xenopus laevis oocytes have shown that laudanosine inhibits these receptors in the micromolar range. nih.gov This inhibition is rapid and reversible. nih.gov At low concentrations, laudanosine has also been observed to activate both α4β2 and α3β4 receptors. nih.gov

Implications for Atracurium-Related Adverse Effects

Laudanosine is a major metabolite of atracurium and cisatracurium, formed via Hofmann elimination. mims.comdrugbank.com The potential for laudanosine accumulation exists, particularly with prolonged administration of atracurium, and in patients with renal dysfunction due to its renal elimination. researchgate.netnih.govwellingtonicu.com High plasma concentrations of laudanosine have been associated with central nervous system excitatory effects, including muscle twitching and seizures, observed in animal studies. researchgate.netwellingtonicu.commedsinfo.com.au While laudanosine accumulation and related toxicity are generally considered unlikely in typical clinical practice with atracurium, except during prolonged intensive care unit administration, the potential for such effects is lower with cisatracurium, which yields lower plasma concentrations of the metabolite. researchgate.netresearchgate.netnih.gov The interaction of atracurium and its metabolite, laudanosine, with neuronal nicotinic receptors may contribute, at least partly, to adverse effects observed during atracurium administration. nih.gov

Small Conductance Ca2+-Activated K+ (SK) Channel Modulation

Laudanosine and its derivatives have been identified as modulators of small conductance Ca2+-activated K+ (SK) channels. These channels are crucial in regulating neuronal excitability and are found in various tissues, including the central nervous system. epfl.chtandfonline.com

Blockade of SK Channels

Methyl-laudanosine, a derivative of laudanosine, has been shown to block apamin-sensitive afterhyperpolarizations (AHPs) in midbrain dopaminergic neurons. nih.govnih.govcore.ac.uk Electrophysiological studies using whole-cell patch-clamp experiments in transfected cell lines revealed that methyl-laudanosine blocks SK1, SK2, and SK3 currents with similar potency, exhibiting mean IC₅₀ values in the low micromolar range. nih.govnih.gov For instance, the mean IC₅₀ values were reported as 1.2 µM for SK1, 0.8 µM for SK2, and 1.8 µM for SK3. nih.govnih.gov This blockade is rapidly reversible. nih.govnih.gov In rat brain slices, methyl-laudanosine also blocked apamin-sensitive AHPs in serotonergic and noradrenergic neurons. nih.gov

Data on the potency of methyl-laudanosine on different SK channel subtypes:

SK Channel SubtypeMean IC₅₀ (µM)
SK11.2
SK20.8
SK31.8
Structure-Activity Relationships for SK Channel Blockade

Structure-activity relationship studies of N-methyl-laudanosine have explored modifications to the molecule to understand their impact on SK channel affinity and selectivity. researchgate.netnih.gov For example, replacing the 6,7-dimethoxy group with a hydrophobic moiety, such as an isopropyl substituent at position 8 of the isoquinoline (B145761) ring, has been investigated. researchgate.netnih.gov Studies comparing bis-(8-isopropyl-isoquinolinium) derivatives with their 6,7-dimethoxy analogues have been conducted to assess their affinity for cloned SK2 and SK3 channels. researchgate.netnih.gov Functionalizing the benzyl (B1604629) side chain of N-methyl-laudanosine has also been explored to target specific amino acid residues in the outer pore region of SK2 and SK3 channels, aiming for subtype-selective blockers. researchgate.net Isoquinolinium derivatives have shown higher affinity for both SK channel subtypes compared to derivatives without a functionalized side chain. researchgate.net

Cardiovascular System Effects and Mechanisms

Laudanosine has demonstrated effects on the cardiovascular system, primarily observed at high plasma concentrations. researchgate.netresearchgate.net

Hypotensive Mechanisms

High plasma concentrations of laudanosine have been shown to produce hypotension and bradycardia in animal studies. researchgate.netresearchgate.netmedchemexpress.com In anesthetized dogs, laudanosine plasma concentrations exceeding 6 µg/ml caused hypotension and bradycardia. researchgate.net While the precise mechanisms underlying laudanosine-induced hypotension are not fully elucidated, its interaction with various receptors may play a role. Laudanosine has been recognized to interact with gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine receptors. researchgate.netresearchgate.net Its ability to block neuronal nicotinic acetylcholine receptors, including those in autonomic ganglia, could contribute to hypotensive effects by reducing sympathetic outflow. nih.gov Additionally, laudanosine has been reported to inhibit low-affinity GABA receptors. medchemexpress.com Further research is needed to fully delineate the complex mechanisms of laudanosine's cardiovascular effects.

Bradycardic Mechanisms

High plasma concentrations of laudanosine have been shown to induce bradycardia. researchgate.netresearchgate.net Studies in anesthetized dogs indicated that laudanosine plasma concentrations exceeding 6 µg/mL caused hypotension and bradycardia. researchgate.net The precise mechanisms underlying laudanosine-induced bradycardia are not extensively detailed in the provided search results, but cardiovascular effects, including bradycardia, are consistently mentioned in the context of elevated laudanosine levels. researchgate.netresearchgate.netrcjournal.com

Alpha-1 Adrenoceptor Blocking Activity

Research suggests that laudanosine possesses selective activity as an alpha-1 adrenoceptor blocker. nih.govnih.gov In vivo and ex vivo studies have demonstrated that laudanosine behaves as an α1-adrenoceptor blocker. researchgate.netresearchgate.net Experiments in pithed rats showed that laudanosine shifted the dose-response curve to methoxamine (B1676408) (an alpha-1 adrenoceptor agonist) to the right, indicating an antagonistic effect. nih.govnih.gov Furthermore, laudanosine inhibited contractile responses evoked by noradrenaline in isolated rat aorta in a concentration-dependent manner, appearing more potent against noradrenaline-induced contractions. nih.govnih.gov Binding studies also revealed that laudanosine inhibited [3H]-prazosin binding to cortical membranes, consistent with alpha-1 adrenoceptor blockade. nih.govnih.gov

Lack of Significant Effect on Phosphodiesterase (PDE) Forms

Unlike some other benzylisoquinoline compounds such as papaverine (B1678415), laudanosine does not appear to have a significant inhibitory effect on various forms of cyclic nucleotide phosphodiesterases (PDE). nih.govnih.gov Studies investigating the effects of laudanosine on different molecular forms of PDE isolated from bovine aorta found that laudanosine did not significantly inhibit their activity. nih.govnih.gov This contrasts with papaverine and its derivatives, which exhibit non-selective or more specific inhibitory effects on PDE forms. nih.govnih.gov This difference in PDE activity between laudanosine and papaverine is attributed to structural features, such as the planarity of the isoquinoline ring in papaverine, which facilitates interaction with receptor sites, a feature not present in laudanosine due to the position of its benzyl group leading to a chiral center. nih.gov

Enhancement of Norepinephrine (B1679862) Release

Laudanosine has been shown to enhance the stimulation-evoked release of norepinephrine from sympathetic axon terminals. washington.edunih.gov Studies using isolated right atria of guinea pigs demonstrated that laudanosine enhanced the release of [3H]-noradrenaline evoked by field stimulation. nih.gov This effect was observed at concentrations of laudanosine that would be expected following prolonged administration of atracurium. nih.gov This enhancement of norepinephrine release may contribute to some observed effects associated with laudanosine. nih.gov

Metabolic Fate and Biotransformation Pathways

Glucuronidation of Desmethyl Metabolites

While the primary metabolic pathways for laudanosine itself are not extensively detailed in the provided search results regarding glucuronidation specifically, laudanosine is a metabolite of atracurium and cisatracurium, which undergo degradation. Laudanosine is described as being slowly metabolized by the liver and having a longer elimination half-life jumedicine.com. Some metabolites, such as morphine glucuronides, are known to be excreted in bile after conjugation cambridge.org. Although direct evidence of glucuronidation of laudanosine's desmethyl metabolites is not explicitly present, the general metabolic fate of related compounds and the role of the liver in laudanosine elimination suggest potential downstream conjugation pathways for its breakdown products.

Cytochrome P450 (CYP) Enzyme Modulation

The interaction of laudanosine with cytochrome P450 (CYP) enzymes is an area of investigation, particularly as these enzymes are crucial for drug metabolism. Isoquinoline (B145761) alkaloids, the class to which laudanosine belongs, have been shown to interact with various human CYP enzymes. A study investigating the in vitro CYP inhibition potencies of 36 isoquinoline alkaloids, including those from the Papaveraceae family, found that many inhibited CYP3A4 with at least moderate potency (IC₅₀ < 10 μM), and some potently inhibited CYP3A4 (IC₅₀ < 1 μM). CYP2D6 was also inhibited by a significant number of these alkaloids researchgate.net. While this study examined a range of isoquinolines, it indicates the potential for compounds within this class, such as laudanosine, to modulate CYP activity. However, specific data on laudanosine's precise inhibitory or inductive effects on individual human CYP isoforms are not detailed in the provided results.

Blood-Brain Barrier (BBB) Permeation Mechanisms

Laudanosine is known to cross the blood-brain barrier (BBB) wikipedia.orgjumedicine.comnih.govresearchgate.netglpbio.comtaylorandfrancis.combiocrick.com. This permeation is significant because laudanosine is associated with central nervous system effects, including excitement and seizure activity in animal studies jumedicine.comnih.govresearchgate.netglpbio.comtaylorandfrancis.combiocrick.com. The mechanism by which laudanosine crosses the BBB is not explicitly detailed as a specific active transport process in the provided text, suggesting passive diffusion may play a role, consistent with the general understanding of how many drugs cross this barrier based on their physicochemical properties like lipid solubility and molecular size e-safe-anaesthesia.orgmdpi.com. Animal studies have confirmed the presence of laudanosine in the cerebral spinal fluid after administration nih.gov. The BBB's selectivity is maintained by tight junctions between endothelial cells, and molecules can cross via paracellular diffusion or transcellular routes, including vesicular transport elifesciences.org. Anesthetic mechanisms of action can affect BBB permeability frontiersin.org. Laudanosine's ability to cross the BBB allows it to exert its effects on neuronal function, potentially through perturbation of membrane lipid structure and dysfunction of synaptosomal plasma membrane-bound enzymes like Na+/K+-stimulated ATPase, as suggested by studies in rats nih.gov.

Placental Transfer Mechanisms

Laudanosine is also capable of crossing the placental barrier during pregnancy nih.govresearchgate.net. Studies have reported a mean transplacental transfer of approximately 14% of maternal blood concentrations nih.govresearchgate.net. The placenta is a complex organ facilitating exchange between mother and fetus, and drug transfer occurs through various mechanisms including passive diffusion, facilitated diffusion, active transport, and pinocytosis e-safe-anaesthesia.orgmdpi.com. The rate-limiting barrier for placental drug transfer is the syncytiotrophoblast layer e-safe-anaesthesia.org. While the specific mechanism for laudanosine's placental transfer is not explicitly stated as active transport in the provided results, its ability to cross the barrier suggests it utilizes one or more of these general mechanisms, likely influenced by its physicochemical properties. Atracurium, the parent compound of laudanosine, is considered favorable for use during cesarean sections due to its minimal placental transfer, which results in reduced fetal exposure compared to other neuromuscular relaxants nih.gov. However, its metabolite, laudanosine, does cross the barrier to a measurable extent nih.govresearchgate.net.

Pharmacokinetic and Pharmacodynamic Considerations in Specific Populations

The pharmacokinetic profile of laudanosine, including its distribution and elimination, can be influenced by various physiological and pathological states. Understanding these alterations is crucial when atracurium or cisatracurium are administered to specific patient populations.

Neonatal and Pediatric Populations

Pharmacokinetic differences exist between pediatric patients, particularly neonates and infants, and adults due to variations in body composition, protein binding, and the maturation of hepatic and renal function mcgill.cajaypeedigital.com. Studies have examined the pharmacokinetics of laudanosine in children, including those undergoing orthotopic liver transplantation oup.comnih.govresearchgate.net.

In children after orthotopic liver transplantation, the mean terminal half-life (t½) for laudanosine was reported as 3.9 hours (range 1.1–6.7 hours), and the maximum concentration (Cmax) averaged 1190 ng/ml (range 400–1890 ng/ml) oup.comnih.gov. The renal clearance of laudanosine in this population was 0.9 ml/min/kg (range 0.1–2.5 ml/min/kg) and showed an increase with urine flow, though no significant relationship with serum creatinine (B1669602) was observed oup.comnih.gov. While laudanosine was detectable in the plasma of infants and children, the concentration-time curve shape differed between normal children and those with liver failure oup.com. Patients with liver disease showed a tendency for higher plasma laudanosine concentrations compared to normal children oup.com.

Interactive Data Table: Laudanosine Pharmacokinetics in Children Post-Liver Transplantation

ParameterMean Value (Range)Unit
Terminal Half-life (t½)3.9 (1.1–6.7)hours
Maximum Concentration (Cmax)1190 (400–1890)ng/ml
Renal Clearance (CLR)0.9 (0.1–2.5)ml/min/kg

*Data based on a study of children after orthotopic liver transplantation oup.comnih.gov.

Infants may have a larger volume of distribution and greater clearance (ml/kg) compared to older children oup.com. Despite detectable plasma levels, concentrations in infants have been reported as much lower than levels considered convulsant in animals accjournal.org.

Patients with Hepatic Impairment and Liver Transplantation

The liver plays a primary role in the clearance of laudanosine taylorandfrancis.com. Consequently, hepatic impairment can significantly affect laudanosine pharmacokinetics. In patients with severe liver disease, the elimination of laudanosine has been shown to be prolonged researchgate.net.

Studies in patients with hepatic cirrhosis have indicated a greater central and total volume of distribution for atracurium compared to healthy controls, although the elimination half-life of atracurium itself was not significantly different researchgate.net. However, laudanosine accumulation can occur in patients with fulminant hepatic failure, and concentrations are increased during the preanhepatic, anhepatic, and postanhepatic stages of liver transplantation researchgate.netnih.govresearchgate.netresearchgate.net. While laudanosine clearance was markedly reduced in non-survivors of liver transplantation, it returned to normal after successful transplantation researchgate.net. The highest laudanosine level recorded in one study of liver transplantation patients was 6860 ng/ml researchgate.net.

Patients with Renal Dysfunction

Laudanosine accumulation also occurs in patients with acute renal failure oup.comresearchgate.net. Patients with renal failure have demonstrated higher plasma concentrations and a longer mean elimination half-life for laudanosine compared to patients with normal renal function researchgate.netnih.govresearchgate.net. One study found that patients with renal failure had a significantly longer mean elimination half-life for laudanosine (1418 minutes vs. 375 minutes) and volume of distribution (4.52 litre/kg vs. 240 litre/kg) than patients with normal renal function researchgate.net. Despite these pharmacokinetic changes, studies have shown that the pharmacokinetics and pharmacodynamics of atracurium are not altered by renal failure, and while measurable levels of laudanosine are present, peak levels were reported as significantly lower than levels producing effects in animals researchgate.netnih.gov.

Pregnant Patients

Laudanosine is known to cross the placental barrier researchgate.netnih.govresearchgate.netnih.gov. The mean transplacental transfer has been reported as approximately 14% of maternal blood concentrations researchgate.netnih.govresearchgate.net. In a study of elective Cesarean section under general anesthesia, mean umbilical venous laudanosine concentrations were 26 ng/ml (range 6-60 ng/ml) at delivery, occurring at a mean of 8.2 minutes after atracurium administration nih.gov. The ratio of umbilical venous to maternal venous blood concentrations for laudanosine at delivery averaged 19.4% (range 1-35%) nih.gov.

Toxicological Implications in Clinical Practice

Laudanosine has been associated with potential toxic systemic effects, primarily related to the central nervous system researchgate.netnih.gov.

Seizure Threshold Modulation

Laudanosine is known to decrease the seizure threshold and has the potential to induce seizures if present at sufficient concentrations taylorandfrancis.comwikipedia.orgderangedphysiology.com. This effect has been demonstrated in animal studies taylorandfrancis.comwikipedia.orgresearchgate.netoup.com. For instance, a steady-state laudanosine concentration of 17 µg/ml has been reported to produce seizures in dogs oup.com. In rabbits, a concentration of 5 µg/ml resulted in purposeless, uncoordinated movements oup.com. However, in cats, no EEG evidence of epileptiform activity was observed at plasma concentrations up to 100 µg/ml oup.com.

The mechanism by which laudanosine may influence seizure activity has been investigated. It has been shown to interact with gamma-aminobutyric acid (GABA) and opioid binding sites researchgate.netnih.govnih.gov. Laudanosine displayed an inhibitory effect at low-affinity GABA receptors and lowered radiolabeled opioid binding at mu1, mu2, delta, kappa1, and kappa3 receptors nih.gov. These interactions are considered relevant given the implication of these receptors in seizure activity nih.gov. Studies also suggest potential modulation of a lipid-protein interaction in synaptosomal plasma membranes as a possible mechanism researchgate.net.

Despite the observed effects in animals, the plasma concentrations of laudanosine required to produce epileptiform activity in laboratory animals are generally much higher than those typically achieved with clinically administered doses of atracurium or cisatracurium taylorandfrancis.comwikipedia.orgresearchgate.netresearchgate.net. While laudanosine accumulation can occur with prolonged infusions, particularly in intensive care settings, clinically significant central nervous system excitation or seizures are considered unlikely at concentrations usually encountered in clinical practice researchgate.netld99.comnih.govresearchgate.netresearchgate.net. However, the possibility should be considered in patients with hepatic failure where the half-life of laudanosine is significantly prolonged oup.com. There has been at least one report of a surgical patient experiencing a seizure while receiving atracurium taylorandfrancis.com.

Interactive Data Table: Animal Studies on Laudanosine and Seizures

Animal SpeciesLaudanosine ConcentrationEffectSource
Dog17 µg/mlProduces seizures oup.com
CatUp to 100 µg/mlNo EEG evidence of epileptiform activity oup.com
Rabbit5 µg/mlPurposeless, uncoordinated movements oup.com

*Note: These are findings from animal studies and may not directly translate to human effects at similar concentrations.

Anaesthetic drugs can modify the effects of laudanosine on the central nervous system researchgate.net. Some agents, such as propofol, thiopental, and midazolam, have been shown to increase the seizure threshold in the presence of laudanosine in animal models, while others like etomidate (B1671615) and meperidine exhibited a proconvulsant effect researchgate.net.

Cardiovascular Instability

High plasma concentrations of laudanosine have been shown to induce cardiovascular effects, specifically hypotension and bradycardia, in animal studies researchgate.netresearchgate.netcambridge.orgnih.gov. While atracurium itself can be associated with hypotension and flushing due to histamine (B1213489) release, particularly at higher doses, cisatracurium is generally considered to have a more stable hemodynamic profile with less histamine release researchgate.net.

Research in anesthetized dogs indicated that laudanosine plasma concentrations exceeding 6 µg/mL resulted in hypotension and bradycardia researchgate.netnih.gov. It was initially hypothesized that these cardiovascular effects might be due to a direct action of laudanosine on cardiac ganglia cambridge.org. More recent studies suggest an interaction with neuronal nicotinic acetylcholine (B1216132) receptors, exhibiting a dual mode of action; inhibition of ganglionic α3β4 receptors at higher concentrations and activation at lower concentrations cambridge.org.

Despite the observed effects in animal models, it is considered unlikely that typical clinical use of atracurium via bolus injection or short-term infusion would lead to laudanosine plasma concentrations high enough to cause significant cardiovascular disturbances in humans researchgate.netnih.gov. However, this risk may increase during prolonged infusions researchgate.net.

Accumulation and Risk Assessment in Prolonged Atracurium Infusion

Laudanosine is primarily eliminated from the body through liver uptake and renal excretion, with approximately 10-30% cleared by the kidneys researchgate.net. Its elimination half-life is significantly longer than that of atracurium nih.gov. This pharmacokinetic profile creates a potential for laudanosine accumulation, particularly in patients with impaired hepatic or renal function researchgate.nete-lactancia.orgresearchgate.net.

Prolonged infusions of atracurium, especially in critically ill patients in intensive care units (ICU), can lead to elevated laudanosine levels researchgate.netnih.govnih.gov. While moderate accumulation may occur in adults with hepatic failure, plasma concentrations can be higher in infants and children researchgate.netcambridge.org. Patients undergoing liver transplantation also show increased laudanosine concentrations during different phases of the procedure researchgate.netcambridge.org. Renal failure can result in higher plasma concentrations and a longer elimination half-life researchgate.netcambridge.org.

Despite the potential for accumulation, studies suggest that laudanosine concentrations sufficient to cause significant toxicity, such as seizures or marked cardiovascular effects, are unlikely to be reached with typical atracurium administration, except possibly during prolonged infusions in specific patient populations researchgate.netcambridge.orgnih.govcambridge.org. When cisatracurium is used, lower plasma concentrations of laudanosine are generally observed compared to atracurium researchgate.netcambridge.org.

Research findings on laudanosine accumulation during prolonged atracurium infusion in critically ill patients have been documented in case reports. For instance, a case involving a patient who received a long-term, relatively high-dose infusion of atracurium for 38 days showed increased laudanosine concentrations, but they remained below levels reported to cause seizure activity in animals nih.gov. The patient's laudanosine elimination half-life was prolonged, consistent with hepatic and renal impairment nih.gov.

Data on laudanosine concentrations in different patient populations and conditions illustrate the factors influencing its accumulation:

Patient Population/ConditionLaudanosine Plasma ConcentrationElimination Half-LifeNotesSource
Adults (typical clinical use)LowShorterUnlikely to cause toxicity researchgate.netnih.gov
Infants and Children (hepatic failure)HigherProlongedModerate accumulation possible researchgate.netcambridge.org
Hepatic Failure (adults)Moderate accumulationProlonged researchgate.netcambridge.org
Renal FailureHigherLongerPotential for accumulation researchgate.netcambridge.org
Liver TransplantationIncreased during procedureNot specifiedConcentrations vary by phase researchgate.netcambridge.org
Prolonged Atracurium Infusion (ICU)ElevatedProlongedAccumulation possible, especially with organ dysfunction nih.govnih.gov

Note: This table is a synthesis of information and specific numerical data for concentrations and half-lives can vary depending on the study and patient specifics.

Forensic Toxicology and Postmortem Redistribution of Laudanosine

In forensic toxicology, the detection and quantification of laudanosine can serve as a marker for the administration of atracurium or cisatracurium, particularly in cases involving suspected overdose or suicide semanticscholar.orgoup.comoup.com. Atracurium is relatively unstable in vitro, undergoing spontaneous degradation, which makes the more stable metabolite, laudanosine, a valuable indicator of recent atracurium use oup.comresearchgate.net.

Studies have investigated the distribution of laudanosine in tissues after death, revealing that it is subject to postmortem redistribution semanticscholar.orgresearchgate.netnih.gov. This phenomenon involves the movement of the compound from areas of high concentration, such as drug-rich tissues like the lung and heart, into the blood during the postmortem interval semanticscholar.orgresearchgate.netnih.gov.

Research in a case of acute fatality following atracurium self-administration demonstrated a heart blood to peripheral blood ratio of laudanosine of 2.4 oup.comresearchgate.netnih.gov. This finding supports the occurrence of postmortem redistribution, where higher concentrations are observed in central blood compared to peripheral blood researchgate.netnih.gov. The high volume of distribution of laudanosine also suggests distribution into various tissues, contributing to the potential for postmortem movement oup.com.

Analytical methods, such as gas chromatography coupled to mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS), are employed for the detection and quantification of laudanosine in biological samples in forensic investigations researchgate.netnih.govoup.com. These methods allow for the identification and measurement of laudanosine in various matrices, including blood, urine, vitreous humor, and tissue samples researchgate.netnih.govoup.com. The interpretation of postmortem laudanosine concentrations requires careful consideration of postmortem redistribution to accurately assess the circumstances of death researchgate.netoup.com.

Future Research Directions for Laudanosine

Elucidation of Novel Receptor Interactions and Signaling Pathways

Current research indicates that laudanosine interacts with several key receptors in the nervous system, including gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine (B1216132) receptors. wikipedia.orgresearchgate.netresearchgate.netcambridge.orgnih.gov Further studies are needed to comprehensively map the spectrum of receptors and ion channels with which laudanosine interacts. This includes identifying specific receptor subtypes and their binding affinities. For instance, research has explored the interaction of N-methyl-laudanosine, a derivative, with small-conductance Ca2+-activated K+ (SK) channels, suggesting a potential as a pharmacological tool for investigating these channels. researchgate.netcore.ac.ukmdpi.com Future research should aim to characterize the functional consequences of these interactions, detailing the signaling pathways activated or inhibited upon laudanosine binding. Understanding these intricate molecular events is crucial for a complete picture of laudanosine's effects at the cellular level.

Advanced Mechanistic Studies on Neurotoxicity and Cardiotoxicity

Laudanosine has been linked to potential neurotoxicity, including seizure activity, and cardiovascular effects such as hypotension and bradycardia, primarily observed at higher concentrations in animal models. researchgate.netresearchgate.netcambridge.orgnih.gov Despite clinical concentrations typically being lower, a thorough understanding of the underlying mechanisms of these toxic effects is still an active area of research. Future studies should employ advanced techniques to investigate the cellular and molecular events that lead to neuronal excitation or cardiovascular depression. This could involve detailed electrophysiological studies to understand its impact on neuronal firing patterns and cardiac muscle function, as well as biochemical analyses to identify affected enzymes, ion pumps, or structural proteins. Research into the potential neuroprotective effects of laudanosine at clinically relevant concentrations, particularly concerning its interaction with α4β2 nicotinic acetylcholine receptors, also warrants further investigation. sci-hub.secambridge.org

Development of Antagonists or Modulators for Laudanosine Effects

Given the potential for laudanosine to cause adverse effects at elevated concentrations, particularly in specific patient populations or during prolonged administration of its parent drugs, the development of specific antagonists or modulators is a significant future research direction. While current clinical practice focuses on managing symptoms and supporting vital functions, identifying compounds that can directly counteract laudanosine's interactions with its targets could offer more targeted therapeutic interventions. This research would involve high-throughput screening of compound libraries, rational drug design based on receptor structures, and in vitro and in vivo testing to assess efficacy and specificity. Research on derivatives like N-methyl-laudanosine as SK channel blockers highlights the potential for developing targeted modulators based on the laudanosine scaffold. researchgate.netcore.ac.uk

Investigation of Laudanosine in Neurological Disorders and Therapeutic Potential

While primarily known as a metabolite with potential toxicity, the interactions of laudanosine with various neurotransmitter receptors suggest potential, albeit unexplored, roles in neurological disorders. Future research could investigate whether laudanosine or its derivatives have any therapeutic potential in conditions involving dysfunctional GABAergic, opioid, or cholinergic signaling, or disorders related to SK channel activity, such as Parkinson's disease. researchgate.netcore.ac.uknih.gov This would require extensive preclinical studies using relevant animal models of neurological diseases to assess efficacy, optimal dosing strategies (which are outside the scope of this article), and potential side effects (also outside the scope). Exploring the complex interplay between laudanosine and different receptor systems is crucial before any therapeutic applications could be considered.

Comprehensive Pharmacogenomic Studies Related to Laudanosine Metabolism

Laudanosine is primarily a metabolite of atracurium (B1203153) and cisatracurium (B1209417), and its elimination can be affected by factors such as hepatic and renal function. researchgate.netresearchgate.netnih.govcambridge.orgnih.govmedchemexpress.com However, the role of genetic variations in enzymes involved in the further metabolism or transport of laudanosine is not yet fully understood. Comprehensive pharmacogenomic studies are needed to identify genetic polymorphisms that might influence laudanosine concentrations and individual susceptibility to its effects. researchgate.net This could involve genome-wide association studies (GWAS) or targeted sequencing of genes encoding metabolic enzymes (e.g., cytochrome P450 enzymes, although laudanosine is primarily eliminated by Hofmann elimination and ester hydrolysis nih.gov) and transporters. scispace.commdpi.com Understanding the pharmacogenomic landscape of laudanosine metabolism could help identify patients at higher risk of accumulation and potential toxicity, allowing for personalized approaches in clinical settings where atracurium or cisatracurium are used.

Q & A

Q. What experimental models are most suitable for studying laudanosine's pharmacokinetics and metabolic pathways?

Laudanosine’s pharmacokinetics can be studied using prospective experimental designs in animal models such as pigs or rabbits, with plasma and tissue samples analyzed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, studies in pigs demonstrated age-dependent variations in laudanosine production after cisatracurium administration . Rodent models (rats, rabbits) are also useful for investigating hepatic/renal elimination pathways and blood-brain barrier penetration, with plasma concentrations measured at timed intervals .

Key Methodological Considerations :

  • Use radiolabeled laudanosine (e.g., 3^3H or 14^{14}C isotopes) to track metabolic pathways.
  • Incorporate organ-specific perfusion studies to quantify hepatic vs. renal clearance.
  • Validate analytical methods (e.g., LC-MS/MS) to ensure sensitivity for low-concentration metabolites.

Q. How can researchers quantify laudanosine's interaction with neurotransmitter receptors (e.g., GABA, opioid receptors)?

Radioligand binding assays (e.g., 3^3H-muscimol for GABAA_A receptors) and electrophysiological recordings in isolated neuronal tissues are standard methods. For example, Katz et al. (1994) showed laudanosine’s weak inhibition of GABAA_A receptors but no significant interaction with opioid receptors in rat brain tissue .

Stepwise Protocol :

  • Prepare synaptic membranes from cerebral cortex or spinal cord tissue.
  • Incubate with 3^3H-labeled ligands (e.g., 3^3H-prazosin for α-adrenoceptors).
  • Measure displacement curves to calculate inhibition constants (KiK_i) .

Q. What are the primary analytical techniques for detecting laudanosine in biological samples?

  • HPLC-UV : Effective for quantifying plasma concentrations in animal models (detection limit: ~10 ng/mL) .
  • LC-MS/MS : Preferred for human studies due to higher sensitivity (detection limit: ~1 ng/mL), especially in critically ill patients with prolonged atracurium infusions .
  • Gas Chromatography (GC) : Useful for volatile derivatives but less common due to laudanosine’s polar structure.

Example Data :

MatrixTechniqueLaudanosine Range (ng/mL)Reference
Rabbit PlasmaHPLC-UV234–873
Human SerumLC-MS/MS0.2–8.65

Advanced Research Questions

Q. How can researchers resolve contradictions in laudanosine’s neuroexcitatory effects across species?

Discrepancies exist between animal models: dogs exhibit seizures at plasma concentrations >17 µg/mL, while cats and humans show no seizures even at higher levels . To address this:

  • Comparative Studies : Use in vitro brain slice models (e.g., rodent vs. primate) to assess species-specific GABAA_A receptor sensitivity.
  • Clinical EEG Monitoring : Track cortical activity in ICU patients receiving atracurium infusions, correlating laudanosine levels with EEG patterns .
  • Genetic Profiling : Identify polymorphisms in neurotransmitter receptors that modulate seizure thresholds.

Q. What experimental designs are optimal for studying laudanosine’s cardiovascular effects (e.g., α-adrenoceptor blockade)?

Isolated aortic ring assays in rats can quantify vasodilation mechanisms. For example:

  • Protocol : Pre-contract tissue with norepinephrine (1 µM), then apply cumulative laudanosine doses (1–100 µM) to measure relaxation. Compare with papaverine (a PDE inhibitor) to distinguish receptor vs. enzymatic pathways .
  • Binding Assays : Use 3^3H-prazosin to confirm competitive α1_1-adrenoceptor antagonism (Ki=5.92µMK_i = 5.92 µM) .

Critical Variables :

  • Control for intracellular calcium stores using Ca2+^{2+}-free solutions.
  • Validate selectivity via parallel assays (e.g., PDE inhibition tests).

Q. How can researchers model laudanosine’s pharmacokinetics during prolonged atracurium infusions in critically ill patients?

Population Pharmacokinetic Modeling :

  • Collect data from ICU patients with renal/hepatic dysfunction.
  • Use nonlinear mixed-effects modeling (NONMEM) to estimate clearance variability.
  • Incorporate covariates like creatinine clearance or bilirubin levels .

Example Output :

ParameterHealthy PatientsRenal Impairment
t1/2t_{1/2} (min)150290
Clearance (L/h)6.83.2

Q. What methodologies address the interspecies variability in laudanosine’s anesthetic interactions (e.g., MAC elevation)?

In rabbits, laudanosine increased halothane MAC by 23–30% at plasma concentrations >450 ng/mL . To extrapolate to humans:

  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict brain tissue concentrations.
  • Interspecies Scaling : Apply allometric principles (e.g., body surface area) to adjust dose-response relationships.

Data Contradiction Analysis

Q. Why do some studies report laudanosine-induced EEG spiking in animals but not humans?

Hypotheses :

  • Species-specific blood-brain barrier permeability.
  • Differences in metabolite accumulation (e.g., lower laudanosine conversion rates in humans). Methodological Solutions :
  • Conduct microdialysis studies in animal brains to measure interstitial laudanosine levels.
  • Perform mass spectrometry imaging (MSI) to map regional distribution in CNS tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Laudanosine
Reactant of Route 2
Reactant of Route 2
(+-)-Laudanosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.